molecular formula C15H13Cl2N3OS B3128848 N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea CAS No. 338976-95-7

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea

Cat. No.: B3128848
CAS No.: 338976-95-7
M. Wt: 354.3 g/mol
InChI Key: RVSNQZBPMNVSNH-UHFFFAOYSA-N
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Description

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea is a chemical compound known for its unique structure and properties It is characterized by the presence of a dichlorobenzyl group, an oxime moiety, and a phenylthiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea typically involves the reaction of 2,6-dichlorobenzyl chloride with thiourea in the presence of a base. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which is then treated with hydroxylamine to yield the final product .

Industrial Production Methods

Industrial production of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichlorobenzyl chloride
  • 2,6-Dichlorobenzyl alcohol
  • 2,6-Dichlorobenzaldehyde
  • 2,6-Dichlorobenzoyl chloride

Uniqueness

N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N’-phenylthiourea is unique due to its combination of a dichlorobenzyl group, an oxime moiety, and a phenylthiourea group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(1E)-1-[[(2,6-dichlorophenyl)methoxyamino]methylidene]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3OS/c16-13-7-4-8-14(17)12(13)9-21-19-10-18-15(22)20-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSNQZBPMNVSNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)N=CNOCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)/N=C/NOCC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201139395
Record name N-[(2,6-Dichlorophenyl)methoxy]-N′-[(phenylamino)thioxomethyl]methanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338976-95-7
Record name N-[(2,6-Dichlorophenyl)methoxy]-N′-[(phenylamino)thioxomethyl]methanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338976-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2,6-Dichlorophenyl)methoxy]-N′-[(phenylamino)thioxomethyl]methanimidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201139395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea
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N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea
Reactant of Route 3
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea
Reactant of Route 4
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea
Reactant of Route 5
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea
Reactant of Route 6
N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N'-phenylthiourea

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